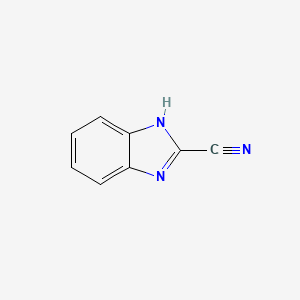

1H-benzimidazole-2-carbonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-benzimidazole derivatives involves multiple approaches, including multicomponent reactions and microwave-assisted synthesis. A notable example includes the synthesis of 1,2-dihydro-pyrimido[1,2-a]-benzimidazole-3-carbonitrile derivatives through a three-component reaction, highlighting the efficiency of microwave irradiation in water for excellent yield and reduced environmental impact (Liu et al., 2008). Additionally, a one-step, four-component reaction has been developed to efficiently produce polysubstituted pyrido[1,2-a]benzimidazole derivatives, demonstrating the versatility of this synthesis strategy (Yan et al., 2009).

Molecular Structure Analysis

Studies on 1H-benzimidazole derivatives have elucidated their molecular structures through various spectroscopic methods and crystallography. For instance, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was determined, revealing intramolecular hydrogen bonding and C–H⋯N intermolecular interactions, providing insights into the molecular assembly and geometry (Özbey et al., 2004).

Chemical Reactions and Properties

1H-Benzimidazole-2-carbonitrile serves as a precursor in the synthesis of diverse benzimidazole-fused compounds, showcasing its chemical reactivity. The condensation reactions with various substrates like chromones and aldehydes lead to novel pyrido[1,2-a]benzimidazoles and other derivatives, expanding the chemical space of benzimidazole-based molecules (Ibrahim, 2013).

Physical Properties Analysis

The physical properties of 1H-benzimidazole-2-carbonitrile derivatives are closely related to their molecular structures. The crystallography studies provide a detailed understanding of their solid-state arrangement, which influences their physical properties such as melting points, solubility, and stability. These properties are crucial for their potential applications in various fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of 1H-benzimidazole-2-carbonitrile derivatives are characterized by their reactivity and the ability to participate in a wide range of chemical reactions. Their capability to form hydrogen bonds and engage in π-π interactions makes them interesting for studies in supramolecular chemistry and as potential ligands in coordination chemistry. Moreover, their chemical stability and reactivity towards different reagents are essential for developing new synthetic methodologies and compounds with desired functionalities.

References

- (Liu et al., 2008)

- (Yan et al., 2009)

- (Özbey et al., 2004)

- (Ibrahim, 2013)

Aplicaciones Científicas De Investigación

1. Antimicrobial Activity

- Application : Benzimidazole derivatives have shown significant antimicrobial potential. They are effective in inhibiting activity and have a favorable selectivity ratio .

- Methods : Compounds are synthesized and their antimicrobial activity is evaluated against selected microbial species .

- Results : Some benzimidazole derivatives have shown good antibacterial and antifungal activity. For example, 2-substituted-1H-benzimidazole derivatives showed good antibacterial activity .

2. Antioxidant Activity

- Methods : The antioxidant activity of these compounds is usually evaluated using various biochemical assays .

- Results : Certain benzimidazole derivatives have shown efficient anti-oxidative activity in cellular systems .

3. Antiparasitic Activity

- Methods : These compounds are usually administered orally or topically to treat parasitic infections .

- Results : Drugs like albendazole and mebendazole, which contain a benzimidazole ring, are commercially available and widely used to treat parasitic infections .

4. Antineoplastic Activity

- Methods : These compounds are usually administered orally or intravenously to treat various types of cancer .

- Results : Certain benzimidazole derivatives have shown promising results in preclinical and clinical trials for the treatment of cancer .

5. Antiviral Activity

- Methods : These compounds are usually administered orally or topically to treat viral infections .

- Results : Some benzimidazole derivatives have shown significant antiviral activity against a variety of viruses .

6. Antihypertensive Activity

- Methods : These compounds are usually administered orally to treat high blood pressure .

- Results : Certain benzimidazole derivatives have shown effective results in lowering blood pressure .

7. Anti-Inflammatory Activity

- Methods : These compounds are usually administered orally or topically to treat inflammation .

- Results : Certain benzimidazole derivatives have shown effective results in reducing inflammation .

8. Antimalarial Activity

- Methods : These compounds are usually administered orally to treat malaria .

- Results : Certain benzimidazole derivatives have shown effective results in treating malaria .

9. Antimycobacterial Activity

- Methods : These compounds are usually administered orally or topically to treat mycobacterial infections .

- Results : Certain benzimidazole derivatives have shown effective results in treating mycobacterial infections .

10. Anticonvulsant Activity

- Methods : These compounds are usually administered orally to treat seizures .

- Results : Certain benzimidazole derivatives have shown effective results in controlling seizures .

11. Antioxidant Activity

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1H-benzimidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKMJKMSTPFHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357114 | |

| Record name | 1H-benzimidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazole-2-carbonitrile | |

CAS RN |

6868-37-7 | |

| Record name | 1H-benzimidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)